molecular formula C16H13NO B1600082 (3-Phenylisoquinolin-4-yl)methanol CAS No. 385416-19-3

(3-Phenylisoquinolin-4-yl)methanol

Cat. No.: B1600082
CAS No.: 385416-19-3
M. Wt: 235.28 g/mol
InChI Key: ZMQCDGMHTIQCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the development of new pharmaceuticals and functional materials. The isoquinoline (B145761) scaffold, a key component of (3-Phenylisoquinolin-4-yl)methanol, is a "privileged structure" in medicinal chemistry. nih.govnih.gov This means it is a recurring motif in a wide array of biologically active compounds. Isoquinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. smolecule.comnih.gov The presence of both a phenyl and a hydroxymethyl group on the isoquinoline core of this compound provides multiple points for further chemical modification, allowing chemists to create a diverse library of new molecules.

Strategic Importance of the Isoquinoline Core in Synthetic Design

The isoquinoline ring system is a cornerstone in the design and synthesis of numerous drugs and natural products. nih.govresearchgate.net Its structural framework is found in a vast family of alkaloids with diverse biological activities. researchgate.net Synthetic chemists are continually developing efficient methods for constructing and functionalizing the isoquinoline skeleton. nih.govrsc.org The strategic importance of the isoquinoline core lies in its ability to serve as a versatile template for drug discovery. nih.govnih.gov The development of compounds like this compound, which can act as intermediates in the synthesis of more complex molecules, is crucial for advancing the field. smolecule.com

Research Trajectories for Phenylisoquinolinemethanol Derivatives

The unique structure of this compound opens up several promising avenues for future research. Its derivatives are being explored as potential lead compounds in the development of new drugs, especially for treating cancer and infectious diseases. smolecule.com The hydroxymethyl group can be oxidized or undergo nucleophilic substitution to create new functional groups, while the phenyl group can be modified to fine-tune the molecule's biological activity. smolecule.com Furthermore, 3-phenylisoquinoline (B1583570) derivatives have been synthesized and evaluated for their antibacterial properties, showing activity against multidrug-resistant strains. nih.gov Research is also focused on understanding how these molecules interact with biological targets, such as enzymes and receptors, to exert their effects. smolecule.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 385416-19-3
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name This compound
Synonyms (3-phenyl-4-isoquinolyl)methanol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylisoquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-15-14-9-5-4-8-13(14)10-17-16(15)12-6-2-1-3-7-12/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQCDGMHTIQCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473178
Record name (3-phenylisoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385416-19-3
Record name (3-phenylisoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Phenylisoquinolin 4 Yl Methanol

Classical and Contemporary Approaches to the Isoquinoline (B145761) Scaffold

The isoquinoline core is a prevalent motif in natural products and pharmaceuticals, leading to the development of numerous synthetic routes for its construction. These methods range from historical name reactions to modern, metal-catalyzed processes that offer greater control and efficiency.

Regioselective Annulation Reactions

Transition-metal catalysis has revolutionized the synthesis of isoquinolines, enabling highly regioselective annulation reactions. These methods construct the heterocyclic ring by forming two new bonds in a single process, often with predictable control over the placement of substituents.

Rhodium(III)-catalyzed C–H activation and annulation has emerged as a powerful tool. rsc.org For instance, the reaction of N-methoxybenzamides with diazo compounds or alkynes can lead to the formation of substituted isoquinolones, which are precursors to isoquinolines. rsc.orgpnas.org Similarly, palladium-catalyzed processes involving C-H activation/annulation of N-methoxybenzamides with allenoic acid esters provide access to dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity. rsc.org These methods are valued for their ability to proceed under relatively mild conditions and their tolerance of various functional groups. rsc.org

The choice of catalyst and coupling partner is crucial for controlling the regioselectivity of the annulation. For example, nickel complexes have been employed in the [4+2] intermolecular annulations of ortho-halobenzamides with alkynes to produce N-substituted isoquinolones. pnas.org The regioselectivity in these reactions, especially with unsymmetrical alkynes, can be precisely controlled. pnas.org

Table 1: Comparison of Regioselective Annulation Reactions for Isoquinoline Synthesis

Catalyst SystemStarting MaterialsProduct TypeKey Features
Rh(III)N-methoxybenzamide, Diazo compoundsIsoquinolonesMild conditions, excellent regioselectivity rsc.orgpnas.org
Pd(II)N-methoxybenzamide, 2,3-Allenoic acid esters3,4-Dihydroisoquinolin-1(2H)-onesHigh regioselectivity, good yields rsc.org
Ni(0)/Ni(II)o-halobenzamide, AlkynesN-substituted isoquinolonesRegioselective with unsymmetrical alkynes pnas.org

Cyclization Strategies for Isoquinoline Ring Formation

Beyond annulation, a variety of cyclization strategies are employed to form the isoquinoline ring. These can be broadly categorized into classical methods that often require harsh conditions and contemporary, milder catalytic approaches.

Classical methods such as the Bischler-Napieralski synthesis have long been a cornerstone of isoquinoline chemistry. rsc.org This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, typically using reagents like phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline, which can then be aromatized. rsc.org Other established methods include the Pictet-Spengler synthesis, which condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

Modern strategies often rely on transition-metal catalysis to achieve cyclization under milder conditions. Palladium-catalyzed α-arylation of ketones, for example, can produce 1,5-dicarbonyl intermediates that are readily cyclized to form highly substituted isoquinolines upon treatment with an ammonia (B1221849) source. pnas.orgrsc.orgacs.org This approach is particularly powerful as it allows for the convergent and regiocontrolled assembly of the isoquinoline core from readily available starting materials. pnas.orgacs.orgnih.gov Ruthenium-catalyzed cyclization of aromatic ketoximes with alkynes also provides an efficient route to isoquinoline derivatives.

Functionalization at C-3 and C-4 Positions in Phenylisoquinoline Synthesis

The synthesis of (3-Phenylisoquinolin-4-yl)methanol requires the specific introduction of a phenyl group at the C-3 position and a hydroxymethyl group at the C-4 position. These transformations can be achieved either by building the scaffold with the substituents already in place or by functionalizing a pre-formed isoquinoline ring.

Introduction of Phenyl Substituents at C-3

Several strategies exist for installing the C-3 phenyl group. A de novo synthesis approach, which builds the ring system from acyclic precursors, offers excellent control over substitution patterns. One such method involves the palladium-catalyzed α-arylation of ketones. pnas.orgrsc.org By coupling an ortho-functionalized aryl halide (containing a protected aldehyde or ketone) with a ketone like acetophenone, a 1,5-dicarbonyl intermediate is formed which, upon cyclization, yields a 3-phenylisoquinoline (B1583570). pnas.orgrsc.orgacs.orgnih.gov

Another approach involves the reaction of oximes derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives with a polyphosphate ester, which undergoes a sequence of Beckmann rearrangement, isomerization, and condensation to yield 1-methyl-3-phenylisoquinolines. rsc.orgrsc.org

Alternatively, cross-coupling reactions on a pre-formed isoquinoline scaffold can be employed. The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. libretexts.orgyoutube.com A 3-haloisoquinoline can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to introduce the phenyl group at the C-3 position. youtube.com This method is widely used due to its functional group tolerance and high yields. libretexts.orgmdpi.comnih.govnih.gov

Table 2: Selected Methods for the Synthesis of 3-Phenylisoquinolines

MethodKey ReagentsDescription
Pd-catalyzed α-ArylationAryl bromide, Acetophenone, Pd catalyst, BaseForms a 1,5-dicarbonyl intermediate that cyclizes to a 3-phenylisoquinoline. pnas.orgrsc.orgacs.org
Oxime CyclizationOxime of 3,4-diphenylbut-3-en-2-one, Polyphosphate esterA sequence of rearrangement and condensation reactions. rsc.orgrsc.org
Suzuki-Miyaura Coupling3-Haloisoquinoline, Phenylboronic acid, Pd catalyst, BaseCross-coupling reaction to form the C-C bond at the C-3 position. libretexts.orgyoutube.com

Selective Installation of Hydroxymethyl Group at C-4

Directly installing a hydroxymethyl group at the C-4 position of a 3-phenylisoquinoline is challenging. A more common and effective strategy involves a two-step process: formylation followed by reduction.

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org Using a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), a formyl group (-CHO) can be introduced onto the isoquinoline ring, likely at the C-4 position in an activated system. ijpcbs.comwikipedia.orgorganic-chemistry.orgslideshare.net Another synthetic route involves the Heck reaction of a 4-bromoisoquinoline (B23445) with an acrylate (B77674) ester, which can be subsequently converted to a C-4 functionalized derivative. nih.govnih.gov

Once the 3-phenylisoquinoline-4-carbaldehyde is obtained, it can be readily reduced to the corresponding primary alcohol, this compound. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of aldehydes to alcohols. libretexts.orglibretexts.orgkhanacademy.org Catalytic hydrogenation can also be employed for this transformation. nih.gov

Figure 1: Two-Step Synthesis of the C-4 Hydroxymethyl Group

Generated code

Multi-Component Reactions and Cascade Processes for Direct Synthesis

Modern synthetic chemistry increasingly focuses on efficiency and sustainability, promoting the use of multi-component reactions (MCRs) and cascade processes. These reactions allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and waste generation.

The synthesis of substituted isoquinolines is amenable to such strategies. For example, a four-component, three-step, one-pot procedure has been developed that combines a methyl ketone, an aryl bromide, an electrophile, and an ammonium (B1175870) source. acs.orgnih.gov This process utilizes a palladium-catalyzed α-arylation, followed by an in-situ trapping of the enolate intermediate with an electrophile, and subsequent cyclization/aromatization to furnish a C-4 functionalized isoquinoline. acs.orgnih.gov

While a direct multi-component synthesis specifically targeting this compound has not been explicitly reported, the existing methodologies provide a strong foundation for its development. A hypothetical MCR could involve the condensation of an ortho-alkynylbenzaldehyde, a phenyl-containing component, and a C1 source for the hydroxymethyl group, all orchestrated by a suitable catalytic system. The development of such a convergent approach remains a compelling goal for future synthetic research in this area.

Catalytic Protocols in the Elaboration of this compound

The construction of the 3-phenylisoquinoline scaffold is a key challenge addressed by modern catalytic methods. These protocols offer efficient and selective routes to the target molecule, moving beyond classical, often harsh, synthetic procedures like the Bischler-Napieralski or Pictet-Spengler reactions.

Transition Metal-Mediated Syntheses and Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone for the synthesis of 3,4-disubstituted isoquinolines. These methods often rely on the formation of the isoquinoline core through cyclization and simultaneous introduction of substituents via cross-coupling reactions.

A prominent strategy involves the palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines with various organic halides. nih.govnih.govacs.org This approach allows for the direct installation of the phenyl group at the 3-position and another substituent at the 4-position. For the synthesis of this compound specifically, a precursor with a protected hydroxymethyl group or a group that can be converted to it would be required at the 4-position. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand. nih.govacs.org

Another powerful rhodium-catalyzed method involves the [4+2] annulation of ketoxime acetates with ynals, which can produce 3,4-disubstituted isoquinolines with good functional group tolerance. nih.gov Furthermore, the synthesis of related 3-phenylisoquinoline structures has been achieved using Suzuki-type coupling reactions to introduce the phenyl group onto a pre-formed isoquinoline ring bearing a suitable leaving group (e.g., a triflate) at the 3-position. rsc.org The final step to obtain the target molecule involves the reduction of a 4-position carbonyl group (e.g., an aldehyde or ester) to the required methanol (B129727) functionality, often accomplished with a reducing agent like sodium borohydride (NaBH₄). rsc.org

Catalytic SystemReaction TypeSubstratesKey FeaturesReference
Pd(OAc)₂ / LigandCross-coupling / Cyclizationo-(1-Alkynyl)benzaldimines + Organic HalidesDirect synthesis of 3,4-disubstituted isoquinolines. nih.govacs.org
[Cp*RhCl₂]₂ / Cu(OAc)₂[4+2] AnnulationKetoxime Acetates + YnalsGood functional group tolerance and regioselectivity. nih.gov
Pd(OAc)₂ / XPhosSuzuki Coupling3-Triflyloxyisoquinoline + Phenylboronic acidForms the C3-phenyl bond on a pre-existing ring. rsc.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex heterocyclic structures. While a direct organocatalytic route to this compound is not extensively documented, several approaches exist for synthesizing related isoquinoline derivatives, highlighting the potential of this strategy.

One such method is the enantioselective dearomatization of isoquinolines using chiral anion-binding catalysis. A thiourea-based organocatalyst can activate the isoquinoline ring towards nucleophilic attack, enabling the formation of chiral, non-aromatic isoquinoline products. rsc.org Another significant approach involves the [3+2] 1,3-dipolar cycloaddition between C,N-cyclic azomethine imines and various dipolarophiles, catalyzed by chiral primary amines. This reaction constructs chiral fused pyrazolidine-tetrahydroisoquinoline systems with high diastereoselectivity and enantioselectivity. mdpi.comnih.govresearchgate.net These methods provide access to the saturated tetrahydroisoquinoline core, which can be a precursor to fully aromatized isoquinolines.

Green Chemistry Principles in Phenylisoquinolinemethanol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinoline frameworks to reduce environmental impact. Key advancements include the use of biodegradable solvents, reusable catalysts, and reaction conditions that minimize energy consumption and waste.

A notable example is the synthesis of 1-phenylisoquinoline (B189431) derivatives using a Ru(II)/PEG-400 catalyst system. clockss.org This protocol utilizes polyethylene (B3416737) glycol (PEG-400) as a biodegradable and recyclable solvent, offers high atom economy, and employs a reusable homogeneous catalyst. clockss.org The workup procedure is a simple extraction, avoiding traditional chromatography. clockss.org

Other green approaches focus on catalyst choice and reaction conditions. The use of zinc oxide nanoparticles (ZnO NPs) as an efficient and reusable catalyst for producing pyrido[2,1-a]isoquinolines under solvent-free, room-temperature conditions represents a significant step forward. acs.org Additionally, carbene-catalyzed aerobic oxidation reactions use ambient air as the sole oxidant, providing an environmentally benign method for synthesizing isoquinolinones, which are related structures. acs.org

Stereoselective Synthesis of Enantiopure this compound Congeners

The parent compound, this compound, is achiral. However, the synthesis of its enantiopure congeners—derivatives that possess elements of chirality—is a significant area of advanced organic synthesis. Chirality can be introduced either through the creation of stereogenic centers within the molecule or by establishing an axis of chirality (atropisomerism).

Atroposelective Synthesis: Congeners of this compound can be rendered chiral by introducing bulky substituents on the phenyl ring and/or the isoquinoline core, which restrict free rotation around the C3-phenyl bond. The enantioselective synthesis of such axially chiral biaryls is a cutting-edge field. A recently developed rhodium-catalyzed C-H activation/annulation of aromatic imines with alkynes provides direct access to axially chiral 1-aryl isoquinolines with excellent enantioselectivity (up to 99:1 er). nih.gov Although this method targets 1-aryl isoquinolines, the underlying principle of catalyst-controlled atroposelective C-H annulation is directly relevant to the synthesis of chiral 3-aryl isoquinoline congeners.

Synthesis via Stereogenic Centers: Alternatively, chiral congeners can be synthesized by creating one or more stereocenters in the isoquinoline core, typically in a hydrogenated (tetrahydroisoquinoline) form. Asymmetric catalysis is key to controlling the stereochemical outcome.

Asymmetric Cycloaddition: A highly enantioselective (3+3) cycloaddition of diazo compounds and isoquinolinium methylides, using a chiral phase-transfer catalyst, yields chiral polycyclic isoquinoline derivatives with excellent enantiomeric excess (up to 99% ee). acs.org

Asymmetric Allylation: The catalytic asymmetric allylation of 3,4-dihydroisoquinolines can introduce a chiral substituent at the C1 position, providing access to a range of chiral isoquinoline alkaloids and their analogues. acs.org

Asymmetric 1,3-Dipolar Cycloaddition: As mentioned in section 2.4.2, the organocatalyzed reaction of C,N-cyclic azomethine imines produces chiral tetrahydroisoquinoline derivatives with high stereocontrol. mdpi.comnih.gov

These methods provide robust pathways to enantiopure congeners of the target molecule, which are valuable for applications in medicinal chemistry and materials science where specific stereoisomers are often required.

StrategyMethodologyCatalyst/Reagent TypeChiral Product TypeReference
Atroposelective SynthesisC-H Activation / AnnulationChiral Rhodium ComplexAxially Chiral Aryl Isoquinolines nih.gov
Stereocenter Creation(3+3) CycloadditionChiral Phase-Transfer CatalystChiral Fused Isoquinolines acs.org
Stereocenter CreationAsymmetric AllylationChiral Ligand-Copper ComplexChiral 1-Allyltetrahydroisoquinolines acs.org
Stereocenter Creation1,3-Dipolar CycloadditionChiral Primary Amine (Organocatalyst)Chiral Tetrahydroisoquinolines mdpi.comnih.gov

Investigation of Chemical Reactivity and Strategic Derivatization of 3 Phenylisoquinolin 4 Yl Methanol

Transformations Involving the Hydroxyl Functionality at C-4

The primary alcohol at the C-4 position of (3-Phenylisoquinolin-4-yl)methanol is a key site for a variety of chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution reactions.

Oxidation and Reduction Pathways

The hydroxymethyl group of this compound can be readily oxidized to the corresponding carbonyl compound, enhancing its reactivity for further synthetic elaborations. smolecule.com The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic chemistry. nih.gov A variety of reagents can be employed for this purpose, including mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

In a related context, the reduction of a carbaldehyde to a primary alcohol has been demonstrated on a similar isoquinoline (B145761) framework. For instance, 3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbaldehyde has been successfully reduced to the corresponding methanol (B129727) derivative using sodium borohydride (B1222165) (NaBH4) in ethanol. mdpi.com This suggests that if this compound were to be oxidized to its corresponding aldehyde, it could be readily reduced back to the starting material if needed.

Table 1: Examples of Oxidation and Reduction Reactions on Related Isoquinoline Scaffolds

Starting MaterialReagent(s)ProductReference
3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbaldehydeNaBH4, Ethanol(3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-yl)methanol mdpi.com
Benzylic AlcoholsN-heterocyclic stabilized λ3-iodanesBenzaldehydes nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound is amenable to esterification and etherification, providing pathways to a wide array of derivatives. Esterification can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. Similarly, etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under other etherification conditions. masterorganicchemistry.com

While specific examples of esterification and etherification of this compound are not extensively detailed in the surveyed literature, the principles of these reactions are well-established for primary alcohols. For instance, pre-column derivatization of aliphatic alcohols for HPLC analysis often involves esterification reactions. bohrium.com

Nucleophilic Substitution Reactions

The hydroxymethyl group of this compound can be converted into a good leaving group, facilitating its replacement by various nucleophiles. smolecule.com This allows for the introduction of a wide range of functionalities at the C-4 position. One approach involves the activation of the alcohol, for example, by converting it into a tosylate or mesylate, followed by reaction with a nucleophile.

A mechanochemical protocol for the nucleophilic substitution of alcohols has been developed using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) as an activator. This method enables the conversion of alcohols into reactive O-alkyl isouronium salts, which can then be displaced by nucleophiles. nih.gov

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows for its participation in various reactions, most notably N-alkylation, N-acylation, and quaternization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoquinoline ring can act as a nucleophile and undergo alkylation with various alkylating agents. A study on the regioselective N-alkylation of the related (2-chloroquinolin-3-yl)methanol (B155800) has been successfully carried out using the Mitsunobu reaction. nih.gov This reaction, employing a phosphine (B1218219) and an azodicarboxylate, allows for the coupling of the alcohol with N-heterocyclic compounds. nih.gov

N-acylation of the isoquinoline nitrogen is also a feasible transformation, leading to the formation of amides. The acylation of a hydrazide derivative of a 2-thioxo-3-phenyl-quinazolin-4(3H)one with lauroyl chloride has been reported, demonstrating the reactivity of a similar heterocyclic nitrogen atom towards acylating agents. sapub.org

Quaternization Strategies

The isoquinoline nitrogen can be readily quaternized by reaction with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. rsc.org Research has shown that N-methyl quaternary ammonium derivatives of 3-phenylisoquinolines exhibit antibacterial activity. mdpi.com These quaternary salts are typically synthesized by treating the parent isoquinoline with an alkylating agent such as methyl iodide. mdpi.com The formation of these charged species can significantly alter the biological properties of the molecule. mdpi.com

Table 2: Examples of N-Alkylation and Quaternization of Isoquinoline and Related Heterocycles

Starting MaterialReagent(s)Product TypeReference
3-Phenyl-1-methylisoquinoline derivativesMethyl iodideN-methyl quaternary ammonium salts mdpi.com
(2-chloroquinolin-3-yl)methanolN-heterocyclic compounds, DEAD, PPh3N-alkylated quinoline nih.gov
Tertiary aminesBenzyl chloride, diethyl sulphate, etc.Quaternary ammonium salts rsc.org
Quinuclidin-3-olAlkyl bromidesQuaternary ammonium salts

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline and Phenyl Moieties

The dual aromatic system of this compound, comprising the isoquinoline nucleus and the C3-phenyl ring, presents distinct opportunities for aromatic substitution reactions. The regioselectivity of these transformations is dictated by the electronic properties of the heterocyclic nitrogen and the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org In the case of the isoquinoline ring system, the nitrogen atom exerts a deactivating effect on the pyridinoid half (positions C1 and C3), making the benzenoid half (positions C5, C6, C7, C8) more susceptible to electrophilic attack. youtube.com However, studies on the parent isoquinoline molecule have shown the C4 position to be the most reactive towards electrophiles under neutral conditions. rsc.org Since this position is already substituted in this compound, electrophilic attack will be directed to other available positions, primarily C5 and C8 in the benzenoid ring.

The C3-phenyl group behaves like a typical monosubstituted benzene (B151609) ring. The isoquinoline moiety acts as a deactivating, meta-directing substituent in strongly acidic media (due to protonation of the nitrogen), or as a weakly activating/deactivating ortho-, para-directing group under neutral conditions. Therefore, electrophilic substitution on the phenyl ring can lead to a mixture of ortho-, meta-, and para-substituted products, depending on the reaction conditions.

Table 1: Potential Regiochemical Outcomes of Electrophilic Aromatic Substitution

Reaction Type Reagent Example Target Ring Predicted Major Product(s)
Nitration HNO₃/H₂SO₄ Isoquinoline 5-Nitro-(3-phenylisoquinolin-4-yl)methanol
Halogenation Br₂/FeBr₃ Isoquinoline 5-Bromo-(3-phenylisoquinolin-4-yl)methanol
Nitration HNO₃/H₂SO₄ Phenyl (3-(4-Nitrophenyl)isoquinolin-4-yl)methanol

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is characteristic of electron-poor aromatic rings containing a good leaving group. nih.govlibretexts.org For the isoquinoline system, the C1 position is the most favorable site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atom. shahucollegelatur.org.in However, for an SNAr reaction to occur on this compound, a leaving group (e.g., a halide) must first be installed at the C1 position. Subsequent reaction with a nucleophile, such as an amine or alkoxide, would then yield the C1-substituted product. The presence of electron-withdrawing groups on the ring can facilitate this type of reaction. libretexts.org

C-H Functionalization Strategies for Peripheral Modification

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net For this compound, transition-metal-catalyzed C-H activation represents a key strategy for late-stage diversification.

These reactions often employ a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. researchgate.net In the target molecule, several atoms could serve as directing groups:

Isoquinoline Nitrogen: The lone pair on the heterocyclic nitrogen can direct a catalyst to the C8-H bond of the benzenoid ring or, in some cases, the C2'-H (ortho) bond of the phenyl ring.

Hydroxymethyl Oxygen: The oxygen of the primary alcohol can direct metallation to the adjacent C5-H bond on the isoquinoline ring.

Transition Metal Catalysis: Rhodium(III) and Palladium(II) are common catalysts for such transformations, enabling reactions like C-H arylation, alkenylation, and alkylation. acs.org

Table 2: Potential C-H Functionalization Sites using Directing Groups

Directing Group Catalyst System (Example) Target C-H Bond Potential Reaction
Isoquinoline Nitrogen [RhCp*Cl₂]₂ C8-H (peri-position) Arylation, Alkenylation
Isoquinoline Nitrogen Pd(OAc)₂ C2'-H (ortho-phenyl) Arylation, Acetoxylation

Chemo- and Regioselective Transformations of this compound

The presence of multiple distinct functional groups—a primary alcohol, an isoquinoline ring, and a phenyl ring—necessitates careful control of reaction conditions to achieve chemoselectivity. nih.govrsc.org This allows for the selective modification of one part of the molecule while leaving the others intact.

The primary alcohol at C4 is a key handle for derivatization. It can undergo a variety of transformations common to alcohols:

Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) would yield the corresponding aldehyde, 3-phenylisoquinoline-4-carbaldehyde. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) would produce 3-phenylisoquinoline-4-carboxylic acid.

Esterification/Etherification: The alcohol can be readily converted to esters or ethers under standard conditions, providing a means to attach various side chains.

Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or halide) allows for subsequent substitution with a wide range of nucleophiles.

Regioselectivity is crucial when performing reactions on the aromatic systems, as discussed in section 3.3. The choice of reagents and conditions can favor substitution on either the isoquinoline or the phenyl ring.

Table 3: Examples of Chemoselective Transformations

Reagent(s) Target Functional Group Product Type
Pyridinium chlorochromate (PCC) Primary Alcohol Aldehyde
Acetic Anhydride, Pyridine Primary Alcohol Acetate Ester
NaH, Benzyl Bromide Primary Alcohol Benzyl Ether
NBS, AIBN Benzylic C-H (if alkyl on Ph) Brominated Derivative

Synthesis of Complex Architectures Incorporating the Phenylisoquinolinemethanol Unit

The this compound core serves as a valuable building block for the construction of more complex molecular architectures. Its rigid framework and multiple points for derivatization make it an attractive scaffold in medicinal chemistry and materials science.

Derivatives can be synthesized by leveraging the reactivity of the hydroxymethyl group or by further functionalizing the aromatic rings.

Ligand Synthesis: The nitrogen atom of the isoquinoline ring and the oxygen of the hydroxymethyl group (or a derivative) can act as a bidentate ligand for metal coordination, leading to the formation of coordination polymers or discrete organometallic complexes. mdpi.com

Polymer Appendages: The molecule can be attached to a polymer backbone. For instance, converting the alcohol to a polymerizable group like an acrylate (B77674) allows for its incorporation into polymers, potentially imbuing them with specific optical or electronic properties. mdpi.com

Multi-scaffold Hybrids: Through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated derivatives of the core structure, other complex heterocyclic or aromatic systems can be introduced, leading to elaborate, three-dimensional molecules with potential applications in drug discovery.

Table 4: Strategies for Incorporating the Scaffold into Complex Architectures

Core Moiety Reactive Handle Linking Chemistry Resulting Complex Architecture
This compound Hydroxymethyl group Esterification Polyester side-chain
1-Bromo-(3-phenylisoquinolin-4-yl)methanol C1-Bromo group Suzuki Coupling Biaryl-linked structure
(3-(4-Bromophenyl)isoquinolin-4-yl)methanol Phenyl-Bromo group Sonogashira Coupling Alkyne-bridged dimer

Advanced Spectroscopic and Structural Elucidation of 3 Phenylisoquinolin 4 Yl Methanol

High-Resolution Multi-Nuclear Magnetic Resonance Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For (3-Phenylisoquinolin-4-yl)methanol, a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals would be the primary objective.

One-dimensional (1D) ¹H NMR spectroscopy would provide initial information on the chemical environment of the protons. The aromatic protons of the isoquinoline (B145761) and phenyl rings would resonate in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants revealing their relative positions. The singlet for the H1 proton of the isoquinoline ring is anticipated at a significantly downfield chemical shift. The methylene (B1212753) protons of the hydroxymethyl group would appear as a singlet or a doublet, depending on the rotational freedom and coupling to the hydroxyl proton, likely in the range of δ 4.5-5.0 ppm.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all unique carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons. The carbon atoms of the aromatic rings would appear in the δ 120-150 ppm region, while the methylene carbon of the hydroxymethyl group would be found further upfield.

To achieve a complete and unambiguous assignment, two-dimensional (2D) NMR techniques are paramount.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the phenyl and isoquinoline rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar isoquinoline structures, is presented below.

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
1~9.0 (s)~152.0
5~8.2 (d)~128.0
6~7.7 (t)~127.5
7~7.6 (t)~130.0
8~8.0 (d)~127.8
4a-~136.0
8a-~128.5
3-~155.0
4-~130.0
CH₂~4.8 (s)~60.0
Phenyl-H7.4-7.6 (m)128.0-140.0

Advanced Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxymethyl group, with its broadness suggesting the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹.

Raman spectroscopy would complement the FT-IR data. Aromatic C-H and C=C stretching vibrations typically show strong Raman signals. The symmetric breathing modes of the aromatic rings would also be prominent. Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule, particularly the orientation of the phenyl ring relative to the isoquinoline core and the conformation of the hydroxymethyl group.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

For this compound, a successful crystallographic analysis would reveal the planarity of the isoquinoline ring system and the dihedral angle of the phenyl group with respect to this plane. It would also provide detailed information about the conformation of the hydroxymethyl substituent. Crucially, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and π-π stacking interactions between the aromatic rings. This information is vital for understanding the solid-state properties of the compound.

A hypothetical table of key crystallographic parameters is provided below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)10-15
b (Å)8-12
c (Å)15-20
β (°)90-105 (for monoclinic)
Z (molecules/unit cell)4 or 8

Circular Dichroism Spectroscopy for Chiral Congeners

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound itself is achiral. However, if chiral congeners were to be synthesized, for example, by introducing a chiral center in a substituent or through atropisomerism if the rotation of the phenyl ring were sufficiently hindered, CD spectroscopy would be essential for their characterization.

The CD spectrum of a chiral analog would show characteristic positive or negative Cotton effects in the regions of the electronic transitions of the chromophoric isoquinoline and phenyl moieties. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration of the chiral centers or the axial chirality, often in conjunction with quantum chemical calculations of the theoretical CD spectrum.

Mass Spectrometry for Isotopic Labeling and Mechanistic Insights (Beyond Molecular Weight)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₆H₁₃NO), the expected exact mass would be precisely calculated and compared to the experimental value.

Beyond molecular weight determination, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can provide significant structural information through the analysis of fragmentation patterns. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, respectively. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the isoquinoline ring system, providing further confirmation of the compound's structure.

Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), can be used in conjunction with mass spectrometry to trace the pathways of chemical reactions and elucidate reaction mechanisms involving this compound as a reactant or intermediate.

Theoretical and Computational Investigations of 3 Phenylisoquinolin 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For (3-Phenylisoquinolin-4-yl)methanol, methods like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry to its lowest energy state and to calculate key electronic properties. nih.gov

The electronic structure provides insights into the molecule's stability and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.

Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), quantify the molecule's tendency to accept or donate electrons. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the oxygen of the methanol (B129727) group are expected to be primary sites for electrophilic attack.

Table 1: Hypothetical Reactivity Descriptors for this compound

ParameterCalculated Value (Hypothetical)Significance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical stability and reactivity.
Electronegativity (χ)4.0 eVMeasures the molecule's ability to attract electrons.
Chemical Hardness (η)2.2 eVMeasures resistance to change in electron distribution.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the molecule's potential energy landscape to identify stable conformers (energy minima) and the transition states that connect them.

The primary degrees of rotational freedom in this molecule are the dihedral angles associated with the bond connecting the phenyl group to the isoquinoline core and the C-C bond of the hydroxymethyl group. A systematic scan of these dihedral angles, typically performed using DFT calculations, would reveal the relative energies of different spatial arrangements. The steric hindrance between the phenyl group, the methanol substituent, and the isoquinoline backbone will be the dominant factor in determining the most stable conformations. rsc.org The global minimum on this energy landscape represents the most likely conformation of an isolated molecule.

Table 2: Hypothetical Relative Energies of Conformers based on Phenyl-Isoquinoline Dihedral Angle

Dihedral Angle (°)Relative Energy (kcal/mol) (Hypothetical)Description
05.8Eclipsed conformation; high steric strain.
450.0Global minimum; staggered, non-planar arrangement.
902.1Transition state for rotation.
1350.2Local minimum; another stable conformation.
1806.2Fully eclipsed conformation; highest steric strain.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, potential reactions of interest include the oxidation of the methanol group to an aldehyde or carboxylic acid, or electrophilic substitution on the phenyl or isoquinoline rings. smolecule.com

To study a reaction mechanism, such as the oxidation of the alcohol, computational chemists would model the entire reaction pathway. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Quantum chemical methods can provide detailed geometric information about the transition state, revealing the precise nature of bond-breaking and bond-forming events. researchgate.net These studies can also assess the catalytic effect of other molecules, such as water or an acid/base catalyst, on the reaction barrier.

Table 3: Hypothetical Calculated Energies for the Oxidation of the Methanol Group

SpeciesRelative Gibbs Free Energy (kcal/mol) (Hypothetical)
Reactants (this compound + Oxidant)0.0
Transition State+25.5
Products (3-Phenylisoquinoline-4-carbaldehyde + Reduced Oxidant)-15.0

Prediction of Spectroscopic Parameters and Validation

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. For this compound, key spectra such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) can be calculated.

NMR chemical shifts are typically computed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. academicjournals.org Calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm the proposed structure. mdpi.com Similarly, vibrational (IR) frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, C=N stretch). Comparing the predicted spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular motions.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

ParameterCalculated Value (Hypothetical)Experimental Value (Hypothetical)
¹H NMR: -CH2- (ppm)4.854.78
¹H NMR: -OH (ppm)5.405.32
¹³C NMR: C4-CH2OH (ppm)64.263.5
¹³C NMR: C3 (ppm)152.1151.6
IR: O-H Stretch (cm-1)34503435
IR: C=N Stretch (cm-1)16251620

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, govern how molecules recognize each other and assemble into larger structures, such as crystals or biological complexes. The presence of a hydroxyl group, a phenyl ring, and an extended aromatic isoquinoline system in this compound allows for a rich variety of such interactions.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming intermolecular chains or dimers. nih.gov The phenyl and isoquinoline rings can engage in π-π stacking. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or visualizations using Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. By calculating the interaction energies of various possible dimeric and larger cluster arrangements, it is possible to predict the most stable packing motifs in the solid state, providing a theoretical model of its supramolecular assembly.

Table 5: Hypothetical Non-Covalent Interaction Energies

Interaction TypeInteracting GroupsCalculated Interaction Energy (kcal/mol) (Hypothetical)
Hydrogen Bond-OH --- N (isoquinoline)-5.5
Hydrogen Bond-OH --- O (another molecule)-4.8
π-π StackingPhenyl Ring --- Isoquinoline Ring-2.5
C-H---π InteractionIsoquinoline C-H --- Phenyl Ring-1.2

Exploration of Advanced Material and Catalytic Applications Involving the 3 Phenylisoquinolin 4 Yl Methanol Scaffold

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Isoquinoline (B145761) derivatives have been utilized as chiral ligands in various catalytic asymmetric reactions. nih.gov The nitrogen atom in the isoquinoline ring and the potential for introducing chiral centers make this scaffold an attractive candidate for ligand design.

The (3-Phenylisoquinolin-4-yl)methanol molecule possesses a hydroxymethyl group that can be a key functional handle for creating new chiral ligands. For instance, the hydroxyl group could be transformed into a phosphine (B1218219) or an amine, common coordinating groups in metal-based catalysts. While general methods for the synthesis of chiral ligands from similar heterocyclic methanols are known, specific research detailing the design, synthesis, and application of ligands derived from this compound in asymmetric catalysis has not been extensively reported. Future research could explore the coordination of this compound or its derivatives with transition metals to create catalysts for reactions such as asymmetric hydrogenation or carbon-carbon bond formation.

Development of Fluorescent Probes and Chemosensors

Isoquinoline derivatives are known to exhibit interesting photophysical properties, and many have been investigated as fluorescent probes and chemosensors. mdpi.com The fluorescence of these compounds can be sensitive to their environment, such as the presence of metal ions or changes in pH, making them suitable for sensing applications. nih.gov The emission properties of isoquinoline derivatives can be tuned by modifying the substituents on the heterocyclic core. mdpi.com

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Solvent
1-(Isoquinolin-3-yl)imidazolidin-2-one3774400.8210.1 M H₂SO₄
1-(Isoquinolin-3-yl)azetidin-2-one3564250.9630.1 M H₂SO₄
3-Phenyl-isoquinoline-1-amine302391-Chloroform
3-(4-Methoxyphenyl)-isoquinoline-1-amine344391-Chloroform

This table presents data for related isoquinoline derivatives to illustrate the range of photophysical properties within this class of compounds, as specific data for this compound is not available. Data sourced from mdpi.com.

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined architectures is key to the development of new functional materials. The isoquinoline scaffold can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, making it a valuable building block in supramolecular chemistry. nih.gov

The this compound molecule contains several features that could drive self-assembly. The hydroxymethyl group is a classic hydrogen bond donor and acceptor. The phenyl and isoquinoline rings can engage in π-π stacking interactions. While the principles of supramolecular assembly of functionalized heterocycles are well-established, specific studies on the self-assembly and resulting supramolecular architectures of this compound have not been reported. Research in this area could lead to the formation of novel gels, liquid crystals, or porous materials.

Applications in Optoelectronic Materials

Organic light-emitting diodes (OLEDs) and other optoelectronic devices often utilize organic molecules with specific electronic and photophysical properties. Isoquinoline derivatives have been investigated for their potential in such applications due to their charge-transporting and emissive capabilities. amerigoscientific.com The ability to functionalize the isoquinoline core allows for the tuning of properties like the HOMO/LUMO energy levels and emission color.

The structure of this compound, with its conjugated phenyl and isoquinoline systems, suggests potential for use in optoelectronic materials. However, there is a lack of specific research on the synthesis of optoelectronic devices incorporating this particular compound. Future work could involve the synthesis of derivatives of this compound and the evaluation of their performance as emitters, charge transporters, or host materials in OLEDs.

Precursors for Advanced Polymer Materials

Polymers incorporating heterocyclic units in their backbone or as pendant groups can exhibit unique thermal, mechanical, and electronic properties. Isoquinoline has been used as a catalyst in certain polymerization reactions, and isoquinoline-containing monomers can be polymerized to create novel materials. acs.org

The hydroxymethyl group of this compound provides a reactive site for polymerization. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer for radical polymerization, or it could be used in condensation polymerizations to form polyesters or polyethers. Such polymers would incorporate the rigid and potentially photoactive isoquinoline unit, which could impart desirable properties to the resulting material. While the synthesis of polymers from functionalized heterocycles is a known strategy, there are no specific reports on the use of this compound as a monomer for advanced polymer materials. This remains a promising avenue for future research and development.

Future Research Directions and Emerging Paradigms for 3 Phenylisoquinolin 4 Yl Methanol Chemistry

Unexplored Synthetic Pathways and Methodologies

While established methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide a foundational framework, the pursuit of more efficient, sustainable, and versatile synthetic routes is a continuous endeavor. Future research is anticipated to focus on the development of novel methodologies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Emerging trends in this area include the application of biocatalysts and microwave-assisted synthesis to streamline reaction processes. Furthermore, transition-metal-catalyzed reactions, including those employing palladium and rhodium, are opening new avenues for the construction of the isoquinoline core and the introduction of diverse substituents. nih.govmdpi.com For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes, which can be subsequently reduced to the corresponding methanol (B129727) derivatives. mdpi.comresearchgate.netnih.gov The development of one-pot syntheses and tandem reactions, such as the tandem thiol-Michael and aza-Morita–Baylis–Hillman reactions, also represents a significant step forward in simplifying synthetic protocols. nih.gov

A particularly promising, yet underexplored, strategy is the Pummerer reaction, which could offer unique pathways to functionalized isoquinolines. tandfonline.com This reaction and its vinylogous counterpart have shown potential in the synthesis of complex heterocyclic systems. tandfonline.com

Table 1: Comparison of Traditional and Emerging Synthetic Methods for Isoquinolines

MethodDescriptionAdvantagesPotential for (3-Phenylisoquinolin-4-yl)methanol Synthesis
Bischler-Napieralski Reaction Cyclization of a β-arylethylamide using a dehydrating agent. High yields, mild conditions, substrate flexibility. Applicable for the core isoquinoline structure.
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. amerigoscientific.comVersatile for synthesizing tetrahydroisoquinolines and related alkaloids. Useful for creating the foundational isoquinoline ring.
Pomeranz-Fritsch Reaction Condensation of an aldehyde with an aminoacetaldehyde dialkyl acetal, followed by cyclization and aromatization. Access to a variety of isoquinoline structures.A potential route, though may require optimization for specific substitution patterns.
Transition-Metal Catalysis Utilizes catalysts like palladium or rhodium for C-C and C-N bond formation. mdpi.comHigh efficiency, functional group tolerance, and regioselectivity. mdpi.comDirect and versatile method for introducing the phenyl group and other functionalities.
Biocatalysis Employs enzymes to catalyze specific reaction steps. Environmentally friendly, high selectivity.A sustainable approach for key synthetic transformations.
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reaction rates. Reduced reaction times, improved yields.Can potentially expedite the synthesis of this compound.
Pummerer Reaction Rearrangement of a sulfoxide (B87167) to an α-acyloxythioether, a useful synthetic intermediate. tandfonline.comAccess to unique functional group transformations. tandfonline.comAn innovative and largely unexplored route to novel derivatives.

Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Future research will undoubtedly explore a wide range of derivatization strategies to enhance its functionality. This includes modifications at the methanol group, the phenyl ring, and various positions on the isoquinoline nucleus. nih.govrsc.org

Key areas of focus will likely include:

Introduction of Pharmacophores: Incorporating moieties known to impart biological activity, such as halogens, nitro groups, or other heterocyclic rings, could lead to the discovery of new therapeutic agents. mdpi.commdpi.com

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic and photophysical properties of the molecule, which is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com

Enhancement of Solubility and Bioavailability: Strategic derivatization can improve the physicochemical properties of the compound, which is a critical consideration in drug development. nih.gov

Recent advancements have demonstrated the feasibility of C-4 alkylation of isoquinolines without the need for an activating group on the nitrogen atom, a method that could be adapted for this system. acs.org Furthermore, fragment-based drug discovery approaches, where different substituted fragments are merged, offer a powerful strategy for designing potent and selective inhibitors, for example, for protein kinases. researchoutreach.org

Advanced Characterization Techniques for Dynamic Systems

A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. While standard spectroscopic methods like NMR and IR provide essential structural information, more sophisticated techniques are required to probe the dynamic behavior of these molecules. mdpi.comacs.org

Future research will likely leverage:

2D NMR Techniques: To elucidate complex spatial relationships and conformational dynamics in solution.

X-ray Crystallography: To determine the precise three-dimensional structure in the solid state, providing insights into intermolecular interactions and crystal packing. researchgate.neteurjchem.com

Fluorescence Spectroscopy: To investigate the photophysical properties, including quantum yields and lifetimes, which are crucial for applications in sensing and imaging. mdpi.com

Dynamic Flux Balance Analysis (dFBA): This computational approach can be used to simulate the dynamic behavior of these molecules within integrated biological networks, offering predictions of their phenotypic effects. plos.org

The study of dynamic systems, including the conformational flexibility and intermolecular interactions of these compounds, will be critical for understanding their mechanism of action in biological systems and for designing materials with responsive properties. plos.orgmdpi.com

Integration in Complex Chemical Systems and Nanostructures

The unique structural and electronic properties of this compound make it an attractive building block for the construction of more complex chemical systems and nanostructures.

Future research directions in this area may include:

Supramolecular Chemistry: The isoquinoline nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the formation of self-assembled supramolecular structures. nih.govyoutube.com These assemblies could find applications in areas such as molecular recognition and catalysis.

Metal-Organic Frameworks (MOFs): The incorporation of this compound derivatives as ligands in MOFs could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. amerigoscientific.comnih.gov

Nanoparticle Functionalization: The covalent attachment of these molecules to the surface of nanoparticles could impart new properties to the nanomaterials, opening up possibilities in drug delivery and diagnostics.

The ability of the isoquinoline moiety to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, is a key feature that will be exploited in the design of these complex systems. researchgate.net

Computational Design of Next-Generation Phenylisoquinolinemethanol Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. researchgate.netnih.gov For this compound, computational approaches will play a pivotal role in guiding future research.

Key applications of computational design include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: These methods can be used to identify the key structural features that are responsible for a particular biological activity, facilitating the design of more potent and selective compounds. mdpi.com

Molecular Docking: This technique can predict the binding mode of a molecule to a biological target, such as an enzyme or receptor, providing insights into its mechanism of action and guiding the design of new inhibitors. researchgate.netrjraap.com

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures, which can aid in the design of molecules with specific electronic or photophysical properties. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov

By integrating computational design with experimental synthesis and characterization, researchers can more efficiently explore the vast chemical space of phenylisoquinolinemethanol derivatives and identify promising candidates for a variety of applications, from medicine to materials science. nih.govresearchoutreach.org

Q & A

Q. Key Data :

ParameterOptimal RangeReference
Reaction Time12–24 h
Solvent SystemToluene/DMF (3:1)

Basic: What characterization techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and hydroxymethyl group (δ 4.8–5.2 ppm). Compare with computed spectra (DFT) for validation .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the isoquinoline-phenyl region.
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Refinement : SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
    • Visualization : ORTEP-3 for thermal ellipsoid diagrams to confirm stereochemistry .

Basic: How to determine solubility profiles for this compound in common solvents?

Methodological Answer:

  • Gravimetric Analysis : Saturate solvents (e.g., DMSO, ethanol, THF) at 25°C, filter, and evaporate to measure residual mass.
  • UV-Vis Spectroscopy : Quantify solubility via Beer-Lambert law (λmax ~ 270 nm, ε calculated from standard solutions) .
  • HPLC : Compare peak areas of saturated solutions against calibration curves.

Reported Solubility (Ethanol) : ~15 mg/mL at 25°C (similar to structural analogs ).

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photooxidation of the hydroxymethyl group.
  • Temperature : –20°C for >6 months; avoid freeze-thaw cycles.
  • Hygroscopicity : Use desiccants (silica gel) to mitigate moisture-induced degradation .

Advanced: How to resolve crystallographic disorder in the phenyl-isoquinoline moiety?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model rotational disorder .
  • Occupancy Refinement : Fix partial occupancies for overlapping atoms (e.g., phenyl ring rotamers).
  • Validation : Cross-check residual density maps (≤0.3 eÅ⁻³) and R-factors (R₁ < 5%) .

Case Study : Disorder in analogous compounds (e.g., [3-(2-Chloropyrimidin-4-yl)phenyl]methanol) resolved via split-site refinement .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Assessment : Quantify impurities via HPLC-MS; correlate with bioassay results.
  • Stereochemical Analysis : Verify enantiopurity (e.g., chiral chromatography) if racemization is suspected.
  • Solvent Effects : Test activity in polar vs. non-polar media (e.g., DMSO vs. saline) to identify solvent-artifact interactions .

Example : Discrepancies in IC₅₀ values may arise from residual palladium catalysts altering assay readouts .

Advanced: What mechanistic studies elucidate its reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Profiling : Monitor intermediate formation via in situ IR spectroscopy (C=O stretches at ~1700 cm⁻¹).
  • Computational Modeling :
    • DFT Calculations (Gaussian) : Optimize transition states for aryl-CH₂OH bond activation.
    • NBO Analysis : Identify charge distribution at reaction sites .
  • Isotopic Labeling : Use deuterated analogs to trace proton transfer pathways.

Key Insight : The hydroxymethyl group acts as a directing group in Pd-catalyzed couplings .

Advanced: How to validate experimental data with computational predictions?

Methodological Answer:

  • Spectroscopic Matching : Compare experimental ¹³C NMR shifts with DFT-calculated values (RMSD ≤ 2 ppm).
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of polymorphs and compare with DSC data.
  • Solvent-Polymer Interactions : MD simulations (AMBER) to predict solubility trends .

Q. Validation Metric :

PropertyExperimentalComputationalError
LogP2.292.156.1%
Melting Point (°C)145–1481422.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Phenylisoquinolin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Phenylisoquinolin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.